Hadacidin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hadacidin is the simplest known naturally occurring hydroxamic acid . Its chemical formula is C₃H₅NO₄ . The hydroxylamino group in hadacidin is frequently donated by a hydroxylamino acid, such as 8-N-hydroxyornithine found in siderochromes . This compound was first isolated and characterized in 1962 by Kaczka et al. It serves as an interesting subject for studying the biosynthesis of hydroxamic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hadacidin can be synthesized through various routes, but one common method involves the incorporation of N-hydroxyglycine The biosynthesis likely occurs through N-oxygenation of glycine to yield N-hydroxyglycine, followed by N-formylation to produce the hydroxamate bond . The exact reaction conditions and synthetic pathways may vary depending on the specific research context.
Industrial Production Methods
While hadacidin is not widely produced industrially, its synthesis can be achieved through fermentation processes using microorganisms like Penicillium aurantioviolaceum .
Chemical Reactions Analysis
Hadacidin can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include modified hydroxamic acids with varying functional groups.
Scientific Research Applications
Hadacidin has several scientific research applications:
Chemistry: Studying its biosynthesis and chemical properties.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its potential as an anticancer agent.
Industry: Although not widely used, it may find applications in drug development or other fields.
Mechanism of Action
Hadacidin’s mechanism of action involves inhibiting adenylosuccinate synthetase , an enzyme involved in purine biosynthesis. By disrupting this pathway, hadacidin affects nucleotide production and cell growth .
Comparison with Similar Compounds
Hadacidin stands out due to its simplicity and natural occurrence. Similar compounds include other hydroxamic acids like ferrioxamine B and desferrioxamine B , which also play roles in iron metabolism and microbial interactions.
Remember that while hadacidin has intriguing properties, its practical applications remain limited. Researchers continue to explore its potential in various fields, and further studies may reveal additional uses and mechanisms .
Properties
CAS No. |
2618-22-6 |
---|---|
Molecular Formula |
C3H4NNaO4 |
Molecular Weight |
141.06 g/mol |
IUPAC Name |
sodium;2-[formyl(hydroxy)amino]acetate |
InChI |
InChI=1S/C3H5NO4.Na/c5-2-4(8)1-3(6)7;/h2,8H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
GAGCLKDXQBHHBE-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])N(C=O)O.[Na+] |
Related CAS |
689-13-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.